molecular formula C27H32N6O3 B1201168 6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Cat. No. B1201168
M. Wt: 488.6 g/mol
InChI Key: ISUCMNZRBYNLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds structurally similar to 6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have notable antibacterial and antifungal properties. For instance, studies on compounds with closely related structures have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (Rajanarendar et al., 2010), (Kadoya et al., 1976).

Larvicidal Activity

Certain quinoline derivatives have demonstrated larvicidal activity against mosquito larvae, particularly the Culex quinquefasciatus species. This suggests potential applications in controlling mosquito populations and associated diseases (Rajanarendar et al., 2010).

Potential for Anticancer and Antitumor Effects

Research on compounds structurally related to the chemical has shown some promise in inhibiting tumor growth in certain cancer models, including Ehrlich ascites carcinoma and sarcoma 180, indicating potential applications in cancer therapy (Markosyan et al., 2008).

Psycho- and Neurotropic Profiling

Studies on quinolin-4-ones, a category to which our compound of interest belongs, have shown specific psychoactive effects, such as sedation and anti-amnesic activity. This suggests potential therapeutic applications in the field of neuropsychiatric disorders (Podolsky et al., 2017).

properties

Product Name

6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Molecular Formula

C27H32N6O3

Molecular Weight

488.6 g/mol

IUPAC Name

6-ethoxy-3-[[oxolan-2-ylmethyl-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]amino]methyl]-1H-quinolin-2-one

InChI

InChI=1S/C27H32N6O3/c1-2-35-23-10-11-25-21(16-23)15-22(27(34)28-25)17-32(18-24-9-6-14-36-24)19-26-29-30-31-33(26)13-12-20-7-4-3-5-8-20/h3-5,7-8,10-11,15-16,24H,2,6,9,12-14,17-19H2,1H3,(H,28,34)

InChI Key

ISUCMNZRBYNLLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)CC4=NN=NN4CCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

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